molecular formula C25H31NO5 B2478037 2S,4R-Sacubitril CAS No. 2307668-79-5

2S,4R-Sacubitril

Numéro de catalogue B2478037
Numéro CAS: 2307668-79-5
Poids moléculaire: 425.525
Clé InChI: KEXUXKNARJSTMZ-CZCIXBEGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2S,4R-Sacubitril is a variant of Sacubitril, which is a prodrug neprilysin inhibitor . It is used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction .


Synthesis Analysis

The synthesis of Sacubitril involves a multi-step process. A key transformation in the cascade is a Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst . The subsequent steps involve Boc-deprotection and N-succinylation .


Molecular Structure Analysis

The molecular formula of 2S,4R-Sacubitril is C24H29NO5 . Its molecular weight is 411.49 .


Chemical Reactions Analysis

Sacubitril is a prodrug that is metabolized in the body to an active neprilysin inhibitor upon cleavage of its ethyl ester moiety . Two UV-spectrophotometric methods have been developed and validated for simultaneous estimation of Sacubitril and Valsartan in a tablet dosage form .

Applications De Recherche Scientifique

Glycemic Control in Type 2 Diabetes

Sacubitril/valsartan, a combination of neprilysin inhibition and angiotensin II receptor blockade, has shown promising effects in patients with type 2 diabetes and heart failure. A study highlighted its potential to improve glycemic control, suggesting a beneficial role in managing diabetes complications within this patient group. This was attributed to increased active glucagon-like peptide-1 (GLP-1) levels, leading to lower postprandial glucose concentrations (N. J. Wewer Albrechtsen et al., 2022).

Cardiovascular Benefits

Sacubitril/valsartan has been recognized for its efficacy in treating heart failure with reduced ejection fraction (HFrEF), hypertension, and heart failure with preserved ejection fraction (HFpEF). Clinical trials have demonstrated its ability to reduce blood pressure in hypertensive patients, decrease hospitalizations, and lower mortality rates in patients with HFrEF. Its dual mechanism of action enhances endogenous natriuretic peptides while inhibiting the renin–angiotensin–aldosterone system, showcasing a novel approach to cardiovascular disease management (A. Sible et al., 2016).

Renal Function and Cardiovascular Risk in Chronic Kidney Disease

The role of sacubitril/valsartan extends to patients with chronic kidney disease (CKD), where its impact on kidney function and surrogates of cardiovascular risk has been evaluated. While its efficacy in advanced CKD remains uncertain, evidence suggests potential benefits in patients with moderate CKD stages, highlighting its multifaceted role in managing complex interrelated conditions (M. James & B. Manns, 2018).

Diabetic Peripheral Neuropathy

Preclinical studies have explored the use of sacubitril/valsartan for diabetic peripheral neuropathy, suggesting that it may offer superior improvements in vascular and neural functions compared to valsartan alone. This opens up new avenues for research into diabetic complications and highlights the potential therapeutic benefits of sacubitril/valsartan beyond its cardiovascular applications (E. Davidson et al., 2018).

Mechanistic Insights and Biomarker Changes

Further research has delved into the mechanisms of action and biomarker changes associated with sacubitril/valsartan therapy in heart failure. Studies like PROVE-HF aim to correlate biomarker changes with cardiac remodeling parameters, offering deeper insights into its therapeutic benefits and guiding clinical use (J. Januzzi et al., 2018).

Mécanisme D'action

Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, a neutral endopeptidase that would typically cleave natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . Inhibition of neprilysin leads to reduced breakdown and increased concentration of endogenous natriuretic peptides .

Propriétés

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-4-31-25(30)18(3)14-22(26-23(27)15-17(2)24(28)29)16-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,17-18,22H,4,14-16H2,1-3H3,(H,26,27)(H,28,29)/t17?,18-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXUXKNARJSTMZ-CZCIXBEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2S,4R-Sacubitril

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.